molecular formula C2HCl3O2 B1456354 Trichloro(2-~13~C)acetic acid CAS No. 32479-99-5

Trichloro(2-~13~C)acetic acid

Cat. No.: B1456354
CAS No.: 32479-99-5
M. Wt: 164.38 g/mol
InChI Key: YNJBWRMUSHSURL-VQEHIDDOSA-N
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Description

Trichloro(2-~13~C)acetic acid is a derivative of trichloroacetic acid, where the carbon-2 atom is replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(2-~13~C)acetic acid is typically synthesized through the halogenation of acetic acid The process involves the reaction of chlorine with acetic acid in the presence of a suitable catalyst, such as red phosphorus

CH3COOH+3Cl2CCl3COOH+3HCl\text{CH}_3\text{COOH} + 3 \text{Cl}_2 \rightarrow \text{CCl}_3\text{COOH} + 3 \text{HCl} CH3​COOH+3Cl2​→CCl3​COOH+3HCl

Another method involves the oxidation of trichloroacetaldehyde .

Industrial Production Methods: In industrial settings, this compound is produced by the same halogenation process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Trichloro(2-~13~C)acetic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to form dichloroacetic acid.

    Substitution: The chlorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines.

Major Products:

    Oxidation: Carbon dioxide and water.

    Reduction: Dichloroacetic acid.

    Substitution: Various substituted acetic acids depending on the nucleophile used.

Scientific Research Applications

Trichloro(2-~13~C)acetic acid is extensively used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the pathways of carbon atoms.

    Medicine: Utilized in the study of drug metabolism and pharmacokinetics.

    Industry: Applied in the synthesis of labeled compounds for various industrial processes

Mechanism of Action

The mechanism by which trichloro(2-~13~C)acetic acid exerts its effects is primarily through its strong acidic nature. It can precipitate proteins, DNA, and RNA by disrupting their structure. The presence of the carbon-13 isotope allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy, providing insights into molecular interactions and pathways .

Comparison with Similar Compounds

    Trichloroacetic acid: The non-isotopic version of trichloro(2-~13~C)acetic acid.

    Dichloroacetic acid: Contains two chlorine atoms instead of three.

    Monochloroacetic acid: Contains one chlorine atom.

Uniqueness: this compound is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for isotopic labeling studies. This isotopic labeling allows for more precise tracking and analysis in various scientific applications .

Properties

IUPAC Name

2,2,2-trichloroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJBWRMUSHSURL-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)([13C](Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745883
Record name Trichloro(2-~13~C)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32479-99-5
Record name Trichloro(2-~13~C)acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32479-99-5
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Synthesis routes and methods I

Procedure details

As a result of their studies on the process, Kondo, Suda and Tunemoto found that it was possible to obtain the 2,2,2-trichloro-1-(N-hydrocarbylpyrryl-2)-ethanol adduct in almost quantitative yield by reacting chloral with N-hydrocarbylpyrrole at from -10° C. to about 36° C. without using a Lewis acid catalyst such as zinc chloride. As reported in their above referred to co-pending application, it was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, they found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. They further report that among these three acids p-toluenesulfonic acid appears more effective than the others and that in carrying out the process in the presence of a protonic acid added preferably in the form of an organic acid or a cation exchange resin, the adduct (i.e., the 2,2,2-trichloro-(N-hydrocarbylpyrryl-2)-ethanol) has been readily formed in almost quantitative yield.
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Synthesis routes and methods II

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CN(C)C(=O)NOc1cc(Cl)cc(Cl)c1
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Synthesis routes and methods III

Procedure details

A quantity of 135 g. (0.53 mole) p-chloroiodosobenzene is suspended in 800 ml. of methylene chloride contained in a 2-liter Erlenmeyer flask. To the suspension is added 190 g. (1.16 mole) trichloroacetic acid dissolved in 500 ml. of methylene chloride with agitation over a 5-minute period, the reaction temperature being maintained at room temperature. After 30 minutes, the solution is filtered and solvent is removed under reduced pressure. The solid residue is triturated with ether and filtered. The solid is collected on the filter, washed with ether and dried. The slightly off-white crystalline solid thereby obtained melts with decomposition at 155°-157°C. The yield is 80-85%. The carbon, hydrogen and iodine analyses and infrared spectra are consistent with the named structure. The substitution of dichloroacetic acid for trichloroacetic acid gives the corresponding 4-chloro-bis(dichloroacetoxy)iodobenzene which melts at 111°-112°C. with decomposition.
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p-chloroiodosobenzene
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Synthesis routes and methods IV

Procedure details

In the first process of this invention, it is essential to react the pyrrole reactant with trihaloacetaldehyde to produce the adduct (II). 1-Methyl-2-(2',2',2'-trihalo-1'-hydroxyethyl)pyrrole (Formula (II); R=methyl) obtained using 1-methylpyrrole in this process is a known compound, and as to its synthetic method, it has been reported that 1-methylpyrrole is reacted with freshly distilled chloral in the presence of molecular quantities of zinc chloride, a Lewis acid [R. C. Blinn et al., J. Amer. Chem. Soc., 76, 37 (1954)]. However, it is difficult to use this process in industrial scale because the yield is very low such as only 26.5%. As a result of further studies on this process, the present inventors have found that it is possible to obtain the compound of the formula (II) in almost quantitative yield, by treating the reactants at from -10° C. to room temperature, without using added catalysts such as Lewis acid and the like. It was discovered that the rate of this reaction--which is preferably conducted in the presence of solvents which do not directly affect on the reaction, for example, ethereal solvents such as diethyl ether, dioxane, THF, and the like, and hydrocarbons such as benzene, toluene, hexane, and the like--is dependent on the origin (or the purity) of chloral used. Chloral from a freshly opened bottle did not react with N-methylpyrrole at room temperature and only after prolonged reflux (sometimes several days) was the adduct formed. In contrast, chloral from an old bottle reacted instantly at room temperature. Acting on the hypothesis that trichloroacetic acid, which is formed easily by the oxidation of chloral, does catalyze this reaction, the present inventors have found that the addition of organic acid such as trichloroacetic acid, acetic acid or p-toluenesulfonic acid to the reaction mixture accelerates this reaction. Among these three acids, p-toluene-sulfonic acid presently appears even more effective than the others. By conducting the process in the presence of a protonic acid added preferably in the form of either an organic acid or a cation exchange resin (e.g., Amberlyst), the adduct has been readily formed in almost quantitative yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloro(2-~13~C)acetic acid
Reactant of Route 2
Trichloro(2-~13~C)acetic acid
Reactant of Route 3
Trichloro(2-~13~C)acetic acid
Reactant of Route 4
Trichloro(2-~13~C)acetic acid
Reactant of Route 5
Trichloro(2-~13~C)acetic acid
Reactant of Route 6
Trichloro(2-~13~C)acetic acid

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